molecular formula C7H10O5 B2511187 5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1822577-96-7

5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2511187
CAS No.: 1822577-96-7
M. Wt: 174.152
InChI Key: ZZTJOHOETCDWML-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by a seven-membered oxabicyclo[2.2.1]heptane skeleton with hydroxyl groups at positions 5 and 6 and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

5,6-dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-4-3-1-2(7(10)11)6(12-3)5(4)9/h2-6,8-9H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTJOHOETCDWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C(C1O2)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the oxabicycloheptane structure, which can be further functionalized for specific applications .

Scientific Research Applications

Structure and Composition

The molecular formula of 5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is C₉H₁₀O₅, with a molecular weight of approximately 182.17 g/mol. Its structure includes two hydroxyl groups and a carboxylic acid functional group, which are pivotal for its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study conducted on various synthesized compounds demonstrated their effectiveness against the MCF-7 breast cancer cell line using the MTT assay, showing promising results compared to standard treatments like Doxorubicin .

Case Study: Anticancer Efficacy

In a comparative study, compounds derived from this compound were tested for their ability to inhibit cell proliferation in vitro. The results indicated that specific derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting their potential as effective anticancer agents.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities against various pathogens. Studies have shown that it possesses activity against Gram-positive bacteria and fungi, which is critical given the rising concern over antimicrobial resistance.

Case Study: Antimicrobial Screening

A recent investigation tested the antimicrobial efficacy of synthesized derivatives against strains such as Staphylococcus aureus and Candida auris. The results indicated that certain derivatives displayed notable inhibition zones, highlighting their potential as novel antimicrobial agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves Diels-Alder reactions or Baeyer-Villiger oxidation methods, allowing for the creation of various functionalized derivatives that can be tailored for specific applications in drug development.

Synthetic Routes Table

Synthesis MethodDescription
Diels-Alder ReactionInvolves furans reacting with dienophiles
Baeyer-Villiger OxidationCleavage of C-C bonds in bicyclic structures

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with various molecular targets. For example, some derivatives of the oxabicycloheptane structure are known to inhibit calcineurin, a calcium- and calmodulin-regulated enzyme . This inhibition prevents the formation of active transcription factors essential for gene expression.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

a. (1R,2S,4S)-rel-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid (AS98271)
  • Structure : Lacks hydroxyl groups at positions 5 and 4.
  • Key Differences : Reduced polarity due to absence of dihydroxy groups.
  • Applications : Priced at $765.00/250mg (), suggesting use as a high-purity intermediate in chiral synthesis.
  • Reference : .
b. 6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid Methyl Ester (CAS 111292-49-0)
  • Structure : Methyl ester at position 2 and a single hydroxyl group at position 5.
  • Key Differences: Esterification reduces acidity compared to the free carboxylic acid. The mono-hydroxy substitution limits hydrogen-bonding capacity.
  • Applications: Potential precursor for prodrug design.
  • Reference : .
c. 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 98922-76-0)
  • Structure : Chlorine atom at position 2 replaces hydroxyl groups.
  • Key Differences : Chlorine introduces electronegativity, altering reactivity (e.g., susceptibility to nucleophilic substitution). Molecular weight: 176.60 g/mol.
  • Applications : Halogenated analogs may serve as intermediates in cross-coupling reactions.
  • Reference : .
d. rac-(1S,2S,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 1932461-39-6)
  • Structure : Ketone at position 6 instead of hydroxyl groups.
  • Key Differences : The ketone increases electrophilicity, enabling reactions like hydride reductions. Molecular weight: 156.14 g/mol.
  • Applications : Useful in ketone-based conjugation strategies.
  • Reference : .

Beta-Lactam Analogs

a. 6-Aminopenicillanic Acid (6-APA, CAS 551-16-6)
  • Structure: Contains a 4-thia-1-azabicyclo[3.2.0]heptane core with an amino group.
  • Key Differences : Beta-lactam ring confers antibiotic activity, absent in the target compound.
  • Applications : Core structure for penicillin-class antibiotics.
  • Reference : .
b. Decarboxyticarcillin (CAS 6933-26-2)
  • Structure : Bicyclic system with thiophene and thiazolidine substituents.
  • Key Differences : Sulfur and nitrogen heteroatoms enhance interaction with bacterial enzymes.
  • Applications : Antibiotic resistance studies.
  • Reference : .

Substituent and Backbone Modifications

a. exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 474-09-9)
  • Structure : Lacks the oxygen bridge (7-oxa) and features methyl groups at position 3.
  • Key Differences : Increased hydrophobicity due to methyl groups; altered steric hindrance.
  • Applications : Lipophilic scaffold design.
  • Reference : .
b. (1S,2R,3S,4R,5R*)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride
  • Structure : Long alkyl chain (tetradecyloxymethyl) and dicarboxylic anhydride.
  • Molecular weight: 394.53 g/mol.
  • Applications : Catalytic hydrogenation studies and material science.
  • Reference : .

Comparative Data Table

Compound Name Key Features Molecular Weight (g/mol) Functional Groups Key Applications Reference
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid Dihydroxy, carboxylic acid N/A* -OH (5,6), -COOH (2) Enzyme inhibition, chiral synthesis
(1R,2S,4S)-rel-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid No hydroxyl groups N/A -COOH (2) High-cost intermediate
6-Hydroxy Methyl Ester (CAS 111292-49-0) Methyl ester, mono-hydroxy 172.18 -OCH₃, -OH (6) Prodrug precursor
2-Chloro Derivative (CAS 98922-76-0) Chlorine substitution 176.60 -Cl (2), -COOH (2) Cross-coupling reactions
6-Oxo Derivative (CAS 1932461-39-6) Ketone at position 6 156.14 -C=O (6), -COOH (2) Conjugation chemistry
6-Aminopenicillanic Acid (CAS 551-16-6) Beta-lactam core 216.26 -NH₂, β-lactam Antibiotic synthesis
exo-3,3-Dimethyl Analog (CAS 474-09-9) Methyl groups, no oxa bridge N/A -CH₃ (3,3), -COOH (2) Lipophilic scaffolds

Research Implications

  • Synthetic Challenges : The dihydroxy and carboxylic acid groups in the target compound necessitate precise protection/deprotection strategies, increasing synthesis complexity compared to analogs like methyl esters or chlorinated derivatives .
  • Biological Relevance : Unlike beta-lactam analogs (e.g., 6-APA), the target compound’s bioactivity remains underexplored but may involve metal chelation or glycosidase inhibition due to its polar substituents .
  • Commercial Viability : Higher cost of analogs like AS98271 ($765.00/250mg) reflects demand for enantiopure bicyclic intermediates in pharmaceutical manufacturing .

Biological Activity

5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has gained attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10O3C_7H_{10}O_3. The compound features a bicyclic structure with hydroxyl groups at positions 5 and 6, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. Research indicates that various synthetic routes can yield this compound with varying degrees of purity and yield .

Pharmacological Effects

Research has demonstrated that this compound exhibits significant pharmacological effects, particularly in the modulation of platelet aggregation and smooth muscle contraction. Studies have shown that it acts as both an agonist and antagonist for thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), depending on the stereochemistry of its derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific receptors involved in vascular function and inflammation. The hydroxyl groups are believed to play a critical role in receptor binding and subsequent signaling pathways, influencing platelet aggregation and smooth muscle tone .

In Vitro Studies

In vitro evaluations have indicated that various isomers of this compound demonstrate differential activity profiles in human platelet aggregation assays. For instance, certain enantiomers showed enhanced potency compared to their counterparts, highlighting the importance of stereochemistry in therapeutic applications .

Data Table: Biological Activity Summary

Activity Effect Reference
TXA2/PGH2 ModulationAgonist/Antagonist
Platelet AggregationInhibition/Promotion
Smooth Muscle ContractionModulation

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